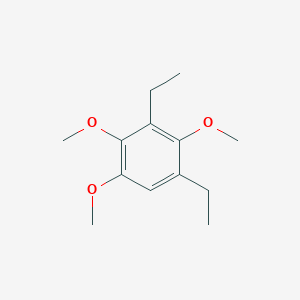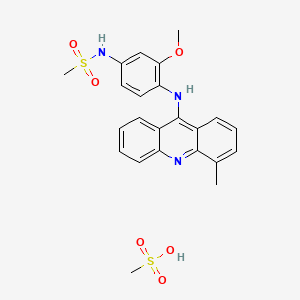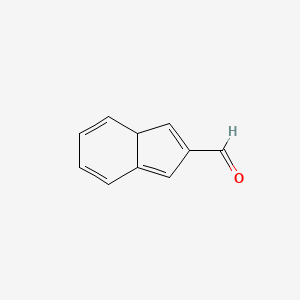
3AH-indene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3AH-indene-2-carbaldehyde is an organic compound belonging to the indene family It is characterized by an indene ring structure with an aldehyde functional group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3AH-indene-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with indene, which is commercially available or can be synthesized from styrene.
Formylation Reaction: The indene undergoes a formylation reaction using a Vilsmeier-Haack reagent, which is a combination of phosphorus oxychloride and dimethylformamide. This reaction introduces the aldehyde group at the second position of the indene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3AH-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products:
Oxidation: 3AH-indene-2-carboxylic acid.
Reduction: 3AH-indene-2-methanol.
Substitution: 3-bromo-3AH-indene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
3AH-indene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3AH-indene-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, forming intermediates that can further react to produce complex molecules
Comparación Con Compuestos Similares
Indene-2-carbaldehyde: Similar structure but lacks the additional functional groups present in 3AH-indene-2-carbaldehyde.
Indole-3-carbaldehyde: Contains an indole ring instead of an indene ring, leading to different chemical properties and reactivity.
2-naphthaldehyde: Contains a naphthalene ring, which is more stable and less reactive compared to the indene ring.
Uniqueness: this compound is unique due to its specific ring structure and the presence of an aldehyde group at the second position. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
724765-40-6 |
|---|---|
Fórmula molecular |
C10H8O |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3aH-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7,9H |
Clave InChI |
GUMMXMFDBNNEDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C=C(C=C2C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





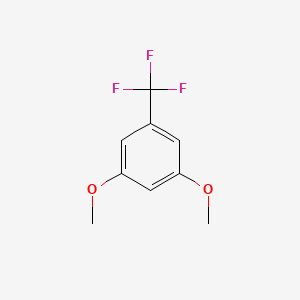

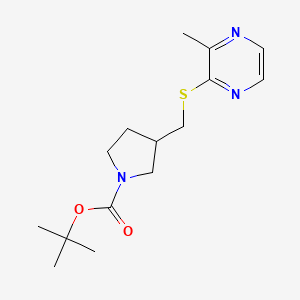

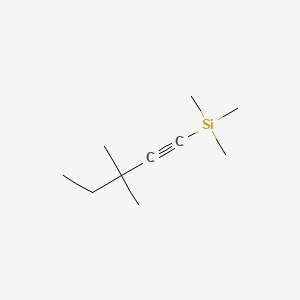
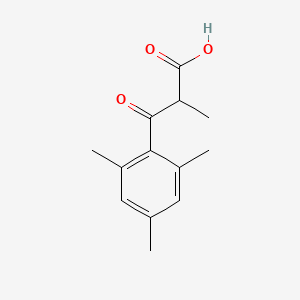
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)

